
2-chloro-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a chloro group at the 2-position and a sulfanyl group linked to a 2,5-dimethoxyphenyl moiety at the 6-position. Purine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropurine and 2,5-dimethoxythiophenol.
Formation of the Sulfanyl Linkage: The 2,5-dimethoxythiophenol is reacted with 2-chloropurine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) to form the sulfanyl linkage.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green solvents, and efficient purification techniques.
化学反応の分析
Types of Reactions
2-chloro-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the sulfanyl form.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of 2-amino-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Regeneration of the sulfanyl group.
科学的研究の応用
2-chloro-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.
Biological Research: The compound is used as a tool to study purine metabolism and its role in various biological processes.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of purine derivatives in cellular systems.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
作用機序
The mechanism of action of 2-chloro-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine involves its interaction with specific molecular targets such as enzymes and receptors. The chloro and sulfanyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit enzyme activity by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 2-chloro-6-(2-methylphenyl)sulfanyl-7H-purine
- 2-chloro-6-(2,5-dimethylphenyl)sulfanyl-7H-purine
- 2-chloro-6-(2,4-dimethoxyphenyl)sulfanyl-7H-purine
Uniqueness
2-chloro-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine is unique due to the presence of the 2,5-dimethoxyphenyl moiety, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s binding affinity and selectivity towards specific molecular targets, making it a valuable candidate for drug development and other scientific research applications.
特性
CAS番号 |
646510-55-6 |
|---|---|
分子式 |
C13H11ClN4O2S |
分子量 |
322.77 g/mol |
IUPAC名 |
2-chloro-6-(2,5-dimethoxyphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C13H11ClN4O2S/c1-19-7-3-4-8(20-2)9(5-7)21-12-10-11(16-6-15-10)17-13(14)18-12/h3-6H,1-2H3,(H,15,16,17,18) |
InChIキー |
GXZCXGZBGHMFDC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)OC)SC2=NC(=NC3=C2NC=N3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)
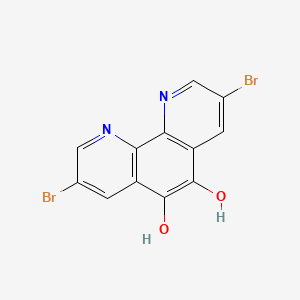

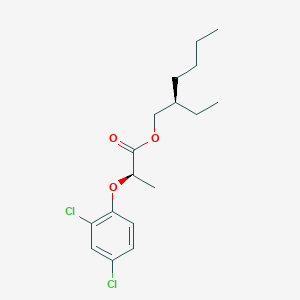

![4-Ethyl-3-hydroxy-6-[1-(2-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590769.png)
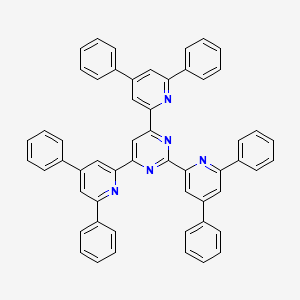
![4-Ethyl-3-hydroxy-6-[1-(3-methylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12590786.png)
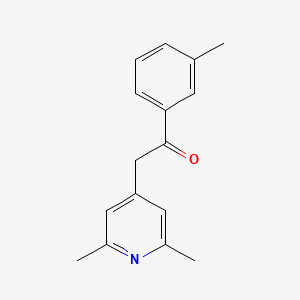
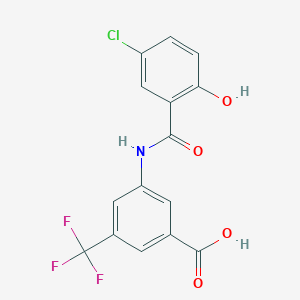

![5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine](/img/structure/B12590808.png)
![N-[(3,4-Dichlorophenyl)methyl]-N'-quinolin-3-ylurea](/img/structure/B12590819.png)
![N'-[2-(4-fluorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12590833.png)
